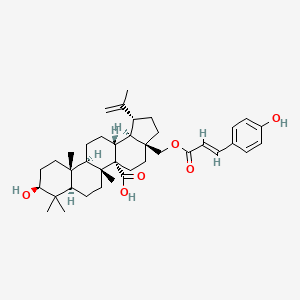

3-Hydroxy-(28-4-coumaroyloxy)lup-20(29)-en-27-oic acid

Description

Propriétés

Numéro CAS |

85540-98-3 |

|---|---|

Formule moléculaire |

C39H54O6 |

Poids moléculaire |

618.8 g/mol |

Nom IUPAC |

(1R,3aS,5aS,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-3a-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxymethyl]-5b,8,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-5a-carboxylic acid |

InChI |

InChI=1S/C39H54O6/c1-24(2)27-15-20-38(23-45-32(42)14-9-25-7-10-26(40)11-8-25)21-22-39(34(43)44)28(33(27)38)12-13-30-36(5)18-17-31(41)35(3,4)29(36)16-19-37(30,39)6/h7-11,14,27-31,33,40-41H,1,12-13,15-23H2,2-6H3,(H,43,44)/b14-9+/t27-,28+,29-,30+,31-,33+,36-,37+,38+,39+/m0/s1 |

Clé InChI |

JCJRDRGIXVRCJM-KMLNKWDKSA-N |

SMILES isomérique |

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C(=O)O)C)(C)C)O)C)COC(=O)/C=C/C6=CC=C(C=C6)O |

SMILES canonique |

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C(=O)O)C)(C)C)O)C)COC(=O)C=CC6=CC=C(C=C6)O |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

3-hydroxy-(28-4-coumaroyloxy)lup-20(29)-en-27-oic acid HCOLA |

Origine du produit |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Hydroxy-β-(4-coumaroyloxy)lup-20(29)-en-27-oic Acid: Natural Source, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-β-(4-coumaroyloxy)lup-20(29)-en-27-oic acid is a complex pentacyclic triterpenoid belonging to the lupane family. First identified in the early 1980s, this natural product has garnered interest within the scientific community for its potential as an antineoplastic agent.[1] Its intricate structure, featuring a lupane skeleton esterified with a coumaroyl moiety, presents a unique scaffold for further investigation in medicinal chemistry and drug discovery. This guide provides a comprehensive overview of its primary natural source, detailed methodologies for its extraction and isolation, and a summary of its key chemical and biosynthetic characteristics.

Natural Source and Phytochemical Context

The primary and thus far only documented natural source of 3-Hydroxy-β-(4-coumaroyloxy)lup-20(29)-en-27-oic acid is the evergreen tree, Caraipa densifolia Mart., belonging to the Theaceae family.[2][3][4] This plant species is native to the tropical and subtropical regions of the New World. The compound is specifically localized in the stem bark and twigs of the plant.[2][3][4]

Caraipa densifolia is known to produce a rich array of secondary metabolites. Phytochemical analyses have revealed the presence of numerous other triterpenoids, including lupeol, lupenone, betulin, and betulinic acid, alongside various phenolic compounds.[5] The co-occurrence of these related lupane-type triterpenes provides valuable context for the development of effective extraction and purification strategies.

Biosynthesis of the Lupane Skeleton

The biosynthesis of 3-Hydroxy-β-(4-coumaroyloxy)lup-20(29)-en-27-oic acid begins with the universal precursor for triterpenoids, squalene. This process occurs via the mevalonate (MVA) pathway in the plant's cytoplasm and endoplasmic reticulum. Two molecules of farnesyl diphosphate (FPP) condense to form squalene. The enzyme squalene epoxidase then converts squalene to 2,3-oxidosqualene.

The crucial cyclization step is catalyzed by a specific oxidosqualene cyclase, lupeol synthase, which directs the formation of the characteristic five-ring lupane skeleton, yielding lupeol. Subsequent enzymatic modifications, including hydroxylations and oxidations, decorate the lupane scaffold. The final esterification with p-coumaric acid leads to the formation of the title compound.

Caption: Biosynthetic pathway of the lupane skeleton.

Extraction and Isolation Protocol

The following protocol is a generalized procedure for the extraction and isolation of 3-Hydroxy-β-(4-coumaroyloxy)lup-20(29)-en-27-oic acid from the stem bark and twigs of Caraipa densifolia, based on established methods for triterpenoid separation.

Part 1: Preliminary Extraction

-

Plant Material Preparation: Air-dry the stem bark and twigs of Caraipa densifolia and grind them into a coarse powder to increase the surface area for solvent penetration.

-

Maceration: Submerge the powdered plant material in methanol at room temperature. The ratio of plant material to solvent should be approximately 1:10 (w/v). Allow the mixture to stand for 48-72 hours with occasional agitation.

-

Filtration and Concentration: Filter the mixture to separate the solvent from the plant debris. Concentrate the methanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude extract.

Part 2: Solvent Partitioning

-

Liquid-Liquid Extraction: Suspend the crude methanolic extract in a mixture of methanol and water (9:1 v/v) and perform a liquid-liquid extraction with n-hexane to remove nonpolar constituents like fats and waxes.

-

Chloroform Extraction: Subsequently, extract the aqueous methanol phase with chloroform. The target compound, along with other triterpenoids, will partition into the chloroform layer.

-

Concentration: Concentrate the chloroform fraction to dryness to obtain a chloroform-soluble fraction enriched with triterpenoids.

Part 3: Chromatographic Purification

-

Column Chromatography: Subject the chloroform-soluble fraction to column chromatography on silica gel.

-

Stationary Phase: Silica gel (60-120 mesh).

-

Mobile Phase: A gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate.

-

-

Fraction Collection and Analysis: Collect fractions of the eluate and monitor them by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate 7:3 v/v). Visualize the spots by spraying with a Liebermann-Burchard reagent and heating.

-

Further Purification: Combine fractions containing the target compound and subject them to further purification using preparative TLC or High-Performance Liquid Chromatography (HPLC) on a C18 column with a mobile phase of acetonitrile and water.

Caption: General workflow for extraction and isolation.

Chemical Characterization

The structure of 3-Hydroxy-β-(4-coumaroyloxy)lup-20(29)-en-27-oic acid was elucidated through a combination of spectroscopic techniques and chemical correlation with the known triterpene, betulin.[1][4]

| Property | Value |

| Molecular Formula | C39H54O6[2] |

| Molecular Weight | 618.855 g/mol [2] |

| CAS Number | 85540-98-3[2] |

Key spectroscopic features for the identification of this compound include:

-

¹H NMR: Characteristic signals for a lupane-type triterpene, including resonances for five tertiary methyl groups and signals for a disubstituted terminal double bond. Additionally, the spectrum displays signals attributable to a trans-p-coumaroyl group, with a distinct AA'BB' spin system for the 1,4-disubstituted benzene ring and signals for the trans-configured double bond.[6]

-

¹³C NMR: The spectrum shows 39 carbon resonances. In addition to the 30 signals corresponding to the lupane skeleton, nine signals are attributed to the p-coumaroyl moiety.[6]

-

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns for lupane triterpenoids.

Biological Activity and Therapeutic Potential

Initial studies have indicated that extracts of Caraipa densifolia containing 3-Hydroxy-β-(4-coumaroyloxy)lup-20(29)-en-27-oic acid exhibit weak anticancer activity.[4] This compound is classified as a potential antineoplastic agent of phytogenic origin.[1] While specific studies on the mechanism of action of this particular compound are limited, related lupane-type triterpenes have been shown to possess a range of biological activities, including anti-inflammatory, and anti-proliferative effects.[7] The presence of the coumaroyl moiety may also contribute to its biological activity profile. Further research is warranted to fully elucidate the therapeutic potential and mechanism of action of this unique natural product.

Conclusion

3-Hydroxy-β-(4-coumaroyloxy)lup-20(29)-en-27-oic acid represents an intriguing natural product with potential applications in drug discovery, particularly in the field of oncology. Its sole known natural source, Caraipa densifolia, provides a starting point for its isolation and further study. The protocols outlined in this guide, based on established phytochemical techniques, offer a framework for researchers to obtain this compound for further biological evaluation and structural modification studies. The continued exploration of such complex natural products is essential for the discovery of new therapeutic agents.

References

- 1. 3 beta-hydroxy-28-P-coumaroyloxy-lup-20(29)-en-27-oic acid from Caraipa densifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. caltagmedsystems.co.uk [caltagmedsystems.co.uk]

- 3. biocat.com [biocat.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Secondary plant substances in various extracts of the leaves, fruits, stem and bark of Caraipa densifolia Mart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New Bioactive Lupane Triterpene Coumaroyl Esters Isolated from Buxus cochinchinensis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3β-hydroxylup-20(29)-ene-27,28-dioic acid dimethyl ester, a novel natural product from Plumbago zeylanica inhibits the proliferation and migration of MDA-MB-231 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Constituents of Caraipa densifolia

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Caraipa densifolia, a member of the Calophyllaceae family, is a tree native to the wet tropical biomes of South America.[1][2] Traditionally, various parts of this plant have been utilized in local medicine, most notably for treating skin ailments.[3][4] An oil extracted from its seeds is used topically to address itchy skin conditions like scabies and herpes.[4] Modern phytochemical analysis has revealed a rich and diverse spectrum of secondary metabolites within C. densifolia, underscoring its potential for pharmacological exploration. This guide provides a comprehensive overview of the known chemical constituents of Caraipa densifolia, details their biological activities, and presents robust methodologies for their extraction, isolation, and characterization.

Chemical Constituents of Caraipa densifolia

Scientific investigations have identified a wide array of bioactive compounds in the leaves, fruits, stem, and bark of C. densifolia.[5] These constituents can be broadly categorized into phenolic compounds, terpenoids, sterols, and vitamins.

Phenolic Compounds

Phenolic compounds are a major class of secondary metabolites in C. densifolia, identified and quantified using High-Performance Liquid Chromatography with Electrospray Ionization Mass Spectrometry (HPLC-ESI-MS).[5] These compounds are known for their antioxidant and anti-inflammatory properties.[1][5][6][7]

Table 1: Phenolic Compounds Identified in Caraipa densifolia [5]

| Compound | Class |

| Gallic acid | Hydroxybenzoic Acid |

| 3,4-dihydroxybenzoic acid | Hydroxybenzoic Acid |

| Neochlorogenic acid | Hydroxycinnamic Acid |

| Chlorogenic acid | Hydroxycinnamic Acid |

| Methyl gallate | Phenolic Acid Ester |

| p-Coumaric acid quinate | Phenylpropanoid |

| Epicatechin | Flavan-3-ol |

| Procyanidin dimer B2 | Proanthocyanidin |

| Procyanidin trimer C1 | Proanthocyanidin |

| Syringic acid | Hydroxybenzoic Acid |

| 1,2,3,6-tetragallate glucoside | Hydrolyzable Tannin |

| 1,3,4,6-tetragallate glucoside | Hydrolyzable Tannin |

| Corilagin | Hydrolyzable Tannin |

| Ellagic acid | Ellagitannin |

| Methyl ellagic acid rhamnoside | Ellagitannin Derivative |

| Quercetin-3-O-rhamnoside | Flavonol Glycoside |

| Vitexin | Flavone C-glycoside |

| Isovitexin | Flavone C-glycoside |

| Orientin | Luteolin C-glycoside |

| Isoorientin | Luteolin C-glycoside |

Terpenoids and Sterols

Gas Chromatography-Mass Spectrometry (GC-MS) analysis has led to the identification of several terpenoids and sterols in C. densifolia.[5] These compounds have a wide range of reported pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[2][3][4][8][9][10][11][12][13][14][15][16][17][18][19][20]

Table 2: Terpenoids and Sterols in Caraipa densifolia [5]

| Compound | Class |

| Lupeol | Triterpenoid |

| Lupenone | Triterpenoid |

| Betulinic acid | Triterpenoid |

| Betulin | Triterpenoid |

| Friedelin | Triterpenoid |

| Friedelinol | Triterpenoid |

| β-sitosterol | Phytosterol |

| Stigmasterol | Phytosterol |

Vitamins

For the first time in the Caraipa species, the presence of tocopherols (Vitamin E) has been reported in the leaves of C. densifolia, highlighting a nutritional aspect of the plant.[5]

-

α-tocopherol

-

γ-tocopherol

Biological Activities of Key Constituents

The diverse array of chemical compounds found in Caraipa densifolia contributes to its traditional medicinal uses and suggests potential for modern therapeutic applications.

-

Gallic Acid : This phenolic acid exhibits a broad range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects.[1][5][6][7] Its mechanisms of action involve modulating various signaling pathways, such as those related to inflammation and apoptosis.[5]

-

Lupeol : A pentacyclic triterpenoid, lupeol is known for its potent anti-inflammatory, antioxidant, and anticancer properties.[3][4][9][11] It has been shown to modulate immune responses and inhibit tumor growth.[4][9]

-

Betulinic Acid : This lupane-type pentacyclic triterpene has garnered significant attention for its anti-HIV and anticancer activities.[2][8][10][12][13] It can induce apoptosis in various cancer cell lines.[2][8]

-

β-sitosterol : As a common phytosterol, β-sitosterol is recognized for its cholesterol-lowering effects.[21] It also possesses anti-inflammatory, anticancer, and immunomodulatory properties.[14][17][19][22]

-

Stigmasterol : This phytosterol has demonstrated a variety of pharmacological effects, including anti-inflammatory, antioxidant, and antitumor activities.[15][16][18][20][23]

Experimental Protocols: Extraction, Isolation, and Characterization

The following section provides a detailed, step-by-step methodology for the systematic extraction, isolation, and characterization of the chemical constituents from Caraipa densifolia.

Workflow for Phytochemical Analysis

Caption: Workflow for phytochemical analysis of Caraipa densifolia.

Step-by-Step Methodologies

Part 1: Extraction of Phenolic and Terpenoid Compounds

-

Sample Preparation :

-

Collect fresh plant material (leaves, bark) of Caraipa densifolia.

-

Air-dry or oven-dry the material at a controlled temperature (40-50 °C) to prevent degradation of thermolabile compounds.

-

Grind the dried plant material into a fine powder using a mechanical grinder.

-

-

Solvent Extraction (Maceration) :

-

Soak the powdered plant material in 80% aqueous methanol (1:10 w/v) in a sealed container.

-

Agitate the mixture periodically for 48-72 hours at room temperature.

-

Filter the mixture through Whatman No. 1 filter paper.

-

Repeat the extraction process three times with fresh solvent to ensure exhaustive extraction.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at 40 °C to obtain the crude methanol extract.

-

Part 2: Fractionation and Isolation

-

Liquid-Liquid Partitioning :

-

Suspend the crude methanol extract in distilled water.

-

Perform sequential partitioning with solvents of increasing polarity: n-hexane, ethyl acetate, and n-butanol.

-

Separate the layers using a separatory funnel and concentrate each fraction to dryness. This yields fractions enriched with compounds of different polarities.

-

-

Column Chromatography :

-

Subject the ethyl acetate and n-butanol fractions to column chromatography on a silica gel (60-120 mesh) column.

-

Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding ethyl acetate and then methanol.

-

Collect the eluates in fractions and monitor by Thin Layer Chromatography (TLC).

-

Combine fractions with similar TLC profiles.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) :

-

Further purify the combined fractions from column chromatography using a preparative HPLC system with a C18 column.

-

Use a gradient elution of acetonitrile and water (with 0.1% formic acid) as the mobile phase.

-

Collect the peaks corresponding to individual compounds.

-

Part 3: Characterization and Identification

-

HPLC-ESI-MS for Phenolic Compounds :

-

Analyze the purified phenolic compounds using an HPLC system coupled with an electrospray ionization mass spectrometer.

-

Use a C18 analytical column with a gradient mobile phase of acetonitrile and acidified water.

-

Identify the compounds by comparing their retention times, UV spectra, and mass spectral data with those of authentic standards and literature values.[24][25][26][27]

-

-

GC-MS for Terpenoids and Sterols :

-

Derivatize the isolated terpenoids and sterols (e.g., silylation) to increase their volatility.

-

Analyze the derivatized samples using a GC-MS system equipped with a capillary column (e.g., DB-5ms).

-

Use helium as the carrier gas with a programmed temperature gradient.

-

Identify the compounds by comparing their mass spectra with libraries such as NIST and Wiley.[28][29][30][31]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

For novel or structurally complex compounds, perform 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments to elucidate their structures.

-

Analytical Techniques Workflow

Caption: Analytical workflow for compound characterization.

Conclusion and Future Perspectives

Caraipa densifolia is a rich source of a diverse range of bioactive secondary metabolites, including phenolic compounds, terpenoids, and sterols. The presence of these compounds provides a scientific basis for the traditional medicinal uses of this plant. The methodologies outlined in this guide offer a robust framework for the extraction, isolation, and characterization of these valuable natural products. Further research into the pharmacological activities of the isolated compounds and the crude extracts is warranted to explore their full therapeutic potential. In particular, investigating the synergistic effects of these compounds could lead to the development of new phytopharmaceuticals for the treatment of inflammatory conditions, infectious diseases, and other ailments.

References

- 1. Pharmacological effects of gallic acid in health and diseases: A mechanistic review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological Activity of Betulinic Acid: A Review [scirp.org]

- 3. [PDF] In-depth analysis of lupeol: delving into the diverse pharmacological profile | Semantic Scholar [semanticscholar.org]

- 4. In-depth analysis of lupeol: delving into the diverse pharmacological profile - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jpsbr.org [jpsbr.org]

- 6. The biological properties of Gallic acid_Chemicalbook [chemicalbook.com]

- 7. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]

- 8. [PDF] Recent studies on betulinic acid and its biological and pharmacological activity | Semantic Scholar [semanticscholar.org]

- 9. jddtonline.info [jddtonline.info]

- 10. researchgate.net [researchgate.net]

- 11. Lupeol and Its Role in Chronic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. foodstruct.com [foodstruct.com]

- 13. scirp.org [scirp.org]

- 14. researchgate.net [researchgate.net]

- 15. Advances in Stigmasterol on its anti-tumor effect and mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 16. sdiarticle4.com [sdiarticle4.com]

- 17. Multifunctional roles and pharmacological potential of β-sitosterol: Emerging evidence toward clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. research.monash.edu [research.monash.edu]

- 19. Anticancer activity and other biomedical properties of β-sitosterol: Bridging phytochemistry and current pharmacological evidence for future translational approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Health Benefits and Pharmacological Properties of Stigmasterol - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Beta-Sitosterol: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 22. tandfonline.com [tandfonline.com]

- 23. mdpi.com [mdpi.com]

- 24. phcogres.com [phcogres.com]

- 25. Isolation and identification of Phenolic compounds by HPLC and Electrospray Ionization Mass Spectrometry of Svensonia Hyderobadensis - A Rare Medicinal Plant Taxon | Semantic Scholar [semanticscholar.org]

- 26. mdpi.com [mdpi.com]

- 27. mdpi.com [mdpi.com]

- 28. researchgate.net [researchgate.net]

- 29. Gas chromatography-tandem mass spectrometry method for the simultaneous determination of oxysterols, plant sterols, and cholesterol precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. GC/EI-MS method for the determination of phytosterols in vegetable oils - PMC [pmc.ncbi.nlm.nih.gov]

- 31. aocs.org [aocs.org]

An In-depth Technical Guide to 3-Hydroxy-28-(p-coumaroyloxy)lup-20(29)-en-27-oic Acid: Physicochemical Properties and Therapeutic Potential

This technical guide provides a comprehensive overview of the physicochemical properties, isolation, characterization, and potential biological activities of the natural product, 3-Hydroxy-28-(p-coumaroyloxy)lup-20(29)-en-27-oic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Introduction and Chemical Identity

3-Hydroxy-28-(p-coumaroyloxy)lup-20(29)-en-27-oic acid is a complex lupane-type pentacyclic triterpenoid. First isolated from the stem bark and twigs of Caraipa densifolia Mart. (Theaceae), this compound represents a fascinating scaffold for medicinal chemistry due to the conjugation of a triterpene core with p-coumaric acid, a well-known phenolic acid with its own spectrum of biological activities.[1][2] The intricate stereochemistry and functional group array of this molecule suggest a potential for specific interactions with biological targets, making it a person of interest for drug discovery programs.

The fundamental chemical identity of this compound is established by its molecular formula, C39H54O6, and a molecular weight of 618.855 g/mol .[1] Its unique structure, featuring a carboxylic acid at C-27 and a p-coumaroyloxy ester at C-28, distinguishes it from more common lupane derivatives like betulinic acid and lupeol.

References

Unveiling the Spectroscopic Signature of 3-Hydroxy-28-(4-coumaroyloxy)lup-20(29)-en-27-oic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Hydroxy-28-(4-coumaroyloxy)lup-20(29)-en-27-oic acid, a complex natural product isolated from the plant species Caraipa densifolia, stands as a molecule of significant interest within the scientific community.[1] Its intricate pentacyclic triterpenoid core, appended with a coumaroyl moiety, suggests a potential for diverse biological activities, making a thorough understanding of its structural features paramount for future research and development. This technical guide aims to provide a detailed exposition of the spectroscopic data (Nuclear Magnetic Resonance - NMR, Infrared - IR, and Mass Spectrometry - MS) that collectively define the architecture of this fascinating compound. While the complete, originally published spectroscopic data from its initial isolation remains elusive in readily accessible formats, this guide will leverage established principles and data from closely related analogues to present a comprehensive analytical framework.

Introduction: The Structural Significance of a Lupane Triterpenoid Ester

3-Hydroxy-28-(4-coumaroyloxy)lup-20(29)-en-27-oic acid belongs to the lupane class of triterpenoids, a widespread group of natural products known for their diverse pharmacological properties. The core lupane skeleton is a 30-carbon structure characterized by a five-ring system, including a distinctive five-membered E-ring. The addition of a hydroxyl group at the C-3 position, a carboxylic acid at C-27, and an esterified p-coumaroyl group at C-28 introduces multiple functionalities that can profoundly influence its biological interactions.

The p-coumaroyl moiety, a derivative of cinnamic acid, is itself a well-known pharmacophore, often associated with antioxidant and anti-inflammatory activities. The synergistic combination of this phenolic acid with the triterpenoid scaffold presents a compelling case for the investigation of this molecule in drug discovery programs. Accurate interpretation of its spectroscopic data is the foundational step in this endeavor, providing indisputable evidence of its chemical identity and stereochemistry.

Experimental Approach to Structural Elucidation

The definitive characterization of a novel natural product like 3-Hydroxy-28-(4-coumaroyloxy)lup-20(29)-en-27-oic acid relies on a synergistic application of modern spectroscopic techniques. The workflow for such an analysis is a systematic process designed to piece together the molecular puzzle from different angles.

Figure 1: A generalized workflow for the spectroscopic elucidation of a natural product.

Mass Spectrometry (MS): Ascertaining the Molecular Blueprint

High-resolution mass spectrometry (HRMS) is the initial and indispensable tool for determining the elemental composition of an unknown compound. For 3-Hydroxy-28-(4-coumaroyloxy)lup-20(29)-en-27-oic acid, the expected molecular formula is C₃₉H₅₄O₆.

Table 1: Expected Mass Spectrometry Data

| Ionization Mode | Adduct | Calculated m/z |

| ESI+ | [M+H]⁺ | 619.3948 |

| ESI+ | [M+Na]⁺ | 641.3767 |

| ESI- | [M-H]⁻ | 617.3800 |

The fragmentation pattern observed in tandem MS (MS/MS) experiments would provide crucial insights into the molecule's substructures. Key fragmentation events would likely include:

-

Loss of the p-coumaroyl group: A neutral loss of 146.0368 Da (C₉H₆O₂) corresponding to the p-coumaric acid anhydride.

-

Decarboxylation: Loss of 44.0095 Da (CO₂) from the carboxylic acid moiety.

-

Cleavage within the triterpenoid core: Characteristic retro-Diels-Alder (RDA) fragmentation of the lupane skeleton, providing information about the substitution pattern on the A/B and D/E rings.

Infrared (IR) Spectroscopy: Mapping the Functional Groups

Infrared spectroscopy provides a rapid and non-destructive method for identifying the functional groups present in a molecule. The IR spectrum of 3-Hydroxy-28-(4-coumaroyloxy)lup-20(29)-en-27-oic acid would be expected to exhibit a series of characteristic absorption bands.

Table 2: Expected Infrared Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Description |

| ~3400 (broad) | O-H stretch | Hydroxyl group (C-3) and carboxylic acid |

| ~3000-2850 | C-H stretch | Aliphatic C-H bonds of the triterpenoid core |

| ~1715 | C=O stretch | Carboxylic acid carbonyl (C-27) |

| ~1700 | C=O stretch | Ester carbonyl of the coumaroyl group |

| ~1630 | C=C stretch | Alkene of the lupane skeleton (C-20/29) and coumaroyl group |

| ~1605, ~1515 | C=C stretch | Aromatic ring of the coumaroyl group |

| ~1250, ~1170 | C-O stretch | Ester and carboxylic acid C-O bonds |

The presence of these distinct peaks would provide strong evidence for the key functional moieties within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Portrait

NMR spectroscopy, encompassing ¹H, ¹³C, and a suite of two-dimensional (2D) techniques, is the most powerful tool for the complete structural elucidation of complex organic molecules. While the specific chemical shift values from the original publication are not available, a detailed analysis based on known spectral data of similar lupane triterpenoids allows for a robust prediction of the NMR spectrum.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum would reveal distinct signals for the protons of the triterpenoid skeleton and the p-coumaroyl group.

Table 3: Predicted ¹H NMR Chemical Shifts

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Key Correlations (from 2D NMR) |

| H-3 | ~3.20 | dd | H-2, H-5 |

| H-29a, H-29b | ~4.70, ~4.58 | br s, br s | H-19, C-20, C-30 |

| H-28a, H-28b | ~4.20, ~3.90 | d, d | C-17 |

| Methyl Protons | 0.75 - 1.70 | s | Various |

| H-2' | ~6.30 | d | H-3' |

| H-3' | ~7.60 | d | H-2' |

| H-5', H-9' | ~7.45 | d | H-6', H-8' |

| H-6', H-8' | ~6.85 | d | H-5', H-9' |

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum would provide a count of all unique carbon atoms in the molecule, consistent with the molecular formula C₃₉H₅₄O₆.

Table 4: Predicted ¹³C NMR Chemical Shifts

| Carbon(s) | Predicted Chemical Shift (δ, ppm) |

| C-3 | ~79.0 |

| C-20 | ~150.0 |

| C-29 | ~109.5 |

| C-27 (COOH) | ~180.0 |

| C-28 (CH₂O) | ~65.0 |

| C-1' (C=O) | ~167.0 |

| C-4' (C-OH) | ~160.0 |

| Aromatic Carbons | 115.0 - 132.0 |

| Alkene Carbons (coumaroyl) | 115.0 - 145.0 |

2D NMR Spectroscopy: Connecting the Pieces

2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for establishing the connectivity of the molecule.

-

COSY: Would reveal proton-proton coupling networks, for instance, tracing the spin systems within the individual rings of the triterpenoid core and the vinyl system of the coumaroyl group.

-

HSQC: Correlates each proton to its directly attached carbon, allowing for the unambiguous assignment of many carbon signals.

-

HMBC: Shows correlations between protons and carbons that are two or three bonds away. This is particularly powerful for connecting the different fragments of the molecule. For example, an HMBC correlation between the H-28 protons and the ester carbonyl carbon (C-1') of the coumaroyl moiety would definitively establish the location of the ester linkage.

Figure 2: Key HMBC correlation confirming the ester linkage.

Conclusion and Future Directions

The integrated analysis of MS, IR, and NMR spectroscopic data provides a robust and unambiguous structural determination of 3-Hydroxy-28-(4-coumaroyloxy)lup-20(29)-en-27-oic acid. This detailed structural information is the cornerstone for all subsequent research, including the investigation of its biosynthetic pathway, its total synthesis, and, most importantly, the exploration of its potential as a therapeutic agent. For researchers in drug development, a clear understanding of the molecule's three-dimensional structure and the spatial arrangement of its functional groups is critical for designing and interpreting structure-activity relationship (SAR) studies and for understanding its interactions with biological targets. Further research, including the acquisition and public dissemination of high-resolution 1D and 2D NMR data, would be of immense value to the scientific community.

References

A Technical Guide to the Discovery, Isolation, and Structural Elucidation of 3β-Hydroxy-28-p-coumaroyloxy-lup-20(29)-en-27-oic acid

Abstract: This technical guide provides an in-depth overview of the discovery and isolation of the novel lupene derivative, 3β-hydroxy-28-p-coumaroyloxy-lup-20(29)-en-27-oic acid. First reported in 1983, this triterpenoid was isolated from the plant species Caraipa densifolia Mart. (Clusiaceae).[1][2][3] This document outlines the logical workflow for the extraction, purification, and structural determination of this compound, offering insights into the rationale behind the selection of phytochemical techniques. It is intended for researchers and professionals in natural product chemistry, phytochemistry, and drug development.

Part 1: Introduction and Botanical Origin

The field of natural product chemistry is continually driven by the discovery of novel bioactive compounds from diverse flora. Triterpenoids, a class of C30 isoprenoid compounds, are of particular interest due to their wide range of pharmacological activities. The specific compound of interest, 3β-hydroxy-28-p-coumaroyloxy-lup-20(29)-en-27-oic acid, belongs to the lupane subclass of triterpenoids.

Its discovery originated from the phytochemical investigation of Caraipa densifolia Mart., a plant belonging to the Clusiaceae family.[1] The initial study by Gunasekera, Cordell, and Farnsworth aimed to identify the chemical constituents of this species, leading to the isolation of this previously unknown molecule alongside several other known compounds such as lupeol, betulin, and betulinic acid.[1]

Part 2: Isolation and Purification Workflow

The isolation of a specific natural product from a complex plant matrix is a multi-step process designed to systematically remove impurities and separate compounds based on their physicochemical properties. The causality behind this workflow is to progressively enrich the target compound until it is obtained in a pure form suitable for structural analysis.

Step 1: Extraction of Crude Phytochemicals

The initial step involves the extraction of metabolites from the dried and powdered plant material (stem bark and twigs of C. densifolia).[2][3] The choice of solvent is critical and is based on the polarity of the target compounds. For triterpenoids, moderately polar solvents are typically effective.

-

Protocol Rationale: A common approach is sequential extraction with solvents of increasing polarity (e.g., hexane, followed by ethyl acetate, then methanol). However, a bulk extraction with a solvent like methanol or ethanol is also frequently employed to extract a broad spectrum of compounds. The resulting solution is then concentrated under reduced pressure to yield a crude extract.

Step 2: Solvent-Solvent Partitioning

The crude extract contains a vast array of compounds, including fats, chlorophylls, and highly polar substances like sugars. Solvent-solvent partitioning is a liquid-liquid extraction technique used to separate these components based on their differential solubility in immiscible solvents.

-

Protocol Rationale: The crude methanolic extract would typically be suspended in water and sequentially partitioned against solvents of increasing polarity, such as n-hexane, chloroform or dichloromethane, and ethyl acetate. Triterpenoids like the target compound are expected to partition into the moderately polar fractions (chloroform and/or ethyl acetate), thus separating them from non-polar lipids and highly polar glycosides.

Step 3: Chromatographic Separation and Purification

This is the most critical phase for isolating the pure compound. It almost always involves multiple chromatographic steps.

-

Column Chromatography (CC): The enriched fraction from partitioning is subjected to column chromatography over a stationary phase like silica gel.

-

Causality: Silica gel is a polar adsorbent. A non-polar mobile phase (e.g., hexane) is used initially, and the polarity is gradually increased by adding a more polar solvent (e.g., ethyl acetate). This gradient elution separates compounds based on their polarity; non-polar compounds elute first, followed by compounds of increasing polarity. Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to pool those containing the target compound.

-

-

Preparative High-Performance Liquid Chromatography (HPLC): For final purification, preparative HPLC is often necessary.

-

Causality: This high-resolution technique allows for the separation of structurally similar compounds. A reverse-phase column (e.g., C18) with a mobile phase of methanol/water or acetonitrile/water is a common choice for triterpenoids. This separates molecules based on their hydrophobicity.

-

Visualized Isolation Workflow

Caption: General workflow for the isolation of the target triterpenoid.

Part 3: Structural Elucidation

Once the compound was isolated in its pure form, its chemical structure was determined. The original 1983 publication states that the structure was deduced by chemical correlation with betulin.[1] This implies that known chemical reactions were performed to relate the new compound to the well-established structure of betulin, a common lupane triterpenoid.

In modern phytochemical analysis, a combination of spectroscopic techniques would be employed as a self-validating system.

Key Analytical Techniques

-

Mass Spectrometry (MS):

-

Infrared (IR) Spectroscopy:

-

Purpose: To identify key functional groups. The spectrum would be expected to show characteristic absorption bands for hydroxyl (-OH), carboxylic acid (C=O, -OH), ester (C=O), alkene (C=C), and aromatic rings.

-

-

Ultraviolet-Visible (UV-Vis) Spectroscopy:

-

Purpose: To detect the presence of chromophores. The p-coumaroyl moiety contains a conjugated system that would produce a distinct UV absorption maximum, providing initial evidence for this structural feature.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose: To determine the carbon-hydrogen framework of the molecule.

-

¹H NMR: Provides information on the number and types of protons (e.g., olefinic, aromatic, aliphatic) and their neighboring protons (via spin-spin coupling).

-

¹³C NMR: Shows the number of unique carbon atoms in the molecule, distinguishing between sp³, sp², and sp hybridized carbons.

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the final structure. COSY (Correlation Spectroscopy) identifies proton-proton couplings. HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is essential for connecting different fragments of the molecule.

-

Visualized Structure Elucidation Logic

Caption: Logic flow for modern spectroscopic structure determination.

Part 4: Quantitative and Structural Data

While the full, detailed experimental data from the original publication is not accessible, the established structure provides the following key information.

| Property | Data | Source |

| Compound Name | 3β-hydroxy-28-p-coumaroyloxy-lup-20(29)-en-27-oic acid | [1] |

| Molecular Formula | C₃₉H₅₄O₆ | [2][3] |

| Molecular Weight | 618.85 g/mol | [2] |

| Natural Source | Stem bark & twigs of Caraipa densifolia Mart. (Theaceae) | [2][3] |

| Compound Class | Lupane-type Triterpenoid | [1] |

| CAS Number | 85540-98-3 | [2] |

Part 5: Conclusion

The discovery of 3β-hydroxy-28-p-coumaroyloxy-lup-20(29)-en-27-oic acid from Caraipa densifolia represents a classic example of natural product chemistry, involving systematic extraction, chromatographic purification, and structural elucidation. The process, originally reliant on chemical correlation, is now supported by a powerful suite of spectroscopic techniques that provide a self-validating system for structural assignment. This guide has outlined the fundamental logic and workflows that underpin such discoveries, providing a foundational understanding for professionals in the field. Further investigation into the biological activities of this compound may reveal its potential for therapeutic applications.

References

Methodological & Application

Extraction and purification protocol for "3-Hydroxy-(28-4-coumaroyloxy)lup-20(29)-en-27-oic acid"

Title: A Comprehensive Protocol for the Extraction, Purification, and Structural Elucidation of 3-Hydroxy-(28-4-coumaroyloxy)lup-20(29)-en-27-oic Acid from Caraipa densifolia

Abstract

This application note provides a detailed, robust, and scientifically-grounded protocol for the extraction, purification, and structural characterization of the bioactive lupane-type triterpenoid, this compound. This compound has been identified in the stem bark and twigs of Caraipa densifolia Mart. (Theaceae)[1][2]. The protocol herein is designed for researchers in natural product chemistry, pharmacology, and drug development, offering a comprehensive workflow from raw plant material to the highly purified active compound. The methodology leverages a combination of solvent extraction, liquid-liquid partitioning, silica gel column chromatography, and preparative reversed-phase high-performance liquid chromatography (RP-HPLC). Furthermore, this guide details the necessary spectroscopic analysis for unambiguous structural elucidation.

Introduction

Lupane-type triterpenoids are a class of pentacyclic triterpenes that exhibit a wide range of pharmacological activities. Their structural complexity and therapeutic potential make them attractive targets for natural product isolation and semi-synthetic modification. This compound is a notable example, integrating a lupane skeleton with a p-coumaroyl moiety, a phenolic acid known for its antioxidant properties. The isolation of this specific compound has been previously reported, with its structure deduced by chemical correlation with betulin[3].

The Clusiaceae family, to which Caraipa densifolia belongs, is a rich source of diverse secondary metabolites, including triterpenoids, xanthones, and benzophenones[4][5]. A detailed study on Caraipa densifolia has revealed the presence of numerous secondary plant substances, including lupeol, betulin, and betulinic acid, alongside the target compound[4]. This complex phytochemical matrix necessitates a multi-step purification strategy to isolate this compound with high purity.

This protocol is designed to be a self-validating system, with explanations for each experimental choice, ensuring reproducibility and a high degree of success for the proficient researcher.

Materials and Reagents

| Material/Reagent | Grade | Recommended Supplier |

| Dried Stem Bark of Caraipa densifolia | - | Sourced from a reputable botanical supplier |

| Methanol (MeOH) | HPLC Grade | Fisher Scientific |

| Dichloromethane (CH2Cl2) | HPLC Grade | Sigma-Aldrich |

| n-Hexane | HPLC Grade | Merck |

| Ethyl Acetate (EtOAc) | HPLC Grade | VWR |

| Acetonitrile (ACN) | HPLC Grade | J.T. Baker |

| Water | Deionized, 18 MΩ·cm | Milli-Q® System |

| Formic Acid | LC-MS Grade | Thermo Fisher Scientific |

| Silica Gel 60 (0.040–0.063 mm) | For column chromatography | Merck |

| TLC Plates (Silica Gel 60 F254) | - | Merck |

| Preparative RP-C18 HPLC Column | 10 µm, 250 x 21.2 mm | Waters, Agilent |

Experimental Workflow: Extraction and Purification

The overall workflow is designed to systematically enrich the target compound from the crude plant extract through a series of chromatographic steps with increasing resolving power.

Caption: Workflow for the isolation of the target compound.

Step 1: Extraction of Plant Material

Rationale: Methanol is a polar solvent capable of extracting a broad range of secondary metabolites, including triterpenoids and their glycosides, as well as phenolic compounds like the coumaroyl moiety. Maceration is a simple and effective method for initial extraction at room temperature, minimizing thermal degradation of sensitive compounds.

Protocol:

-

Air-dry the stem bark of Caraipa densifolia in a well-ventilated area, protected from direct sunlight.

-

Grind the dried bark into a coarse powder using a mechanical grinder.

-

Macerate the powdered plant material (1 kg) in methanol (5 L) at room temperature for 72 hours with occasional agitation.

-

Filter the extract through cheesecloth and then Whatman No. 1 filter paper.

-

Repeat the maceration process twice more with fresh methanol.

-

Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude methanolic extract.

Step 2: Liquid-Liquid Partitioning

Rationale: This step aims to remove highly non-polar compounds (e.g., fats, waxes, and chlorophyll) and highly polar compounds (e.g., sugars and some salts), thereby enriching the fraction containing the target triterpenoid ester. Dichloromethane is a solvent of intermediate polarity, effective for extracting triterpenoids.

Protocol:

-

Suspend the crude methanolic extract (approx. 100 g) in 1 L of a methanol/water solution (1:9 v/v).

-

Transfer the suspension to a 2 L separatory funnel and partition three times with n-hexane (3 x 500 mL). Discard the n-hexane fractions, which contain non-polar constituents.

-

Subsequently, partition the aqueous methanol layer three times with dichloromethane (3 x 500 mL).

-

Combine the dichloromethane fractions and dry over anhydrous sodium sulfate.

-

Filter and evaporate the solvent under reduced pressure to yield the dichloromethane fraction, which is enriched in triterpenoids.

Step 3: Silica Gel Column Chromatography

Rationale: Normal-phase column chromatography on silica gel is a standard and effective technique for the separation of compounds based on polarity. A gradient elution from a non-polar to a more polar solvent system allows for the sequential elution of compounds with increasing polarity.

Protocol:

-

Pre-adsorb the dichloromethane fraction (approx. 20 g) onto silica gel (40 g) by dissolving the extract in a minimal amount of dichloromethane, adding the silica gel, and evaporating the solvent to dryness.

-

Prepare a silica gel column (5 cm diameter x 60 cm length) packed with silica gel 60 in n-hexane.

-

Carefully load the pre-adsorbed sample onto the top of the column.

-

Elute the column with a stepwise gradient of n-hexane and ethyl acetate, followed by ethyl acetate and methanol. A suggested gradient is provided in the table below.

-

Collect fractions (50 mL each) and monitor by thin-layer chromatography (TLC) using an n-hexane:ethyl acetate (7:3) solvent system. Visualize spots by UV light (254 nm) and by staining with a 10% H2SO4 solution in ethanol followed by heating.

-

Combine fractions that show a similar TLC profile corresponding to the expected polarity of the target compound.

| Solvent System (v/v) | Volume (L) | Purpose |

| 100% n-Hexane | 2 | Elute non-polar compounds |

| n-Hexane:EtOAc (95:5) | 2 | |

| n-Hexane:EtOAc (90:10) | 2 | |

| n-Hexane:EtOAc (80:20) | 3 | |

| n-Hexane:EtOAc (70:30) | 3 | Elute medium-polarity triterpenoids |

| n-Hexane:EtOAc (50:50) | 3 | |

| 100% EtOAc | 2 | |

| EtOAc:MeOH (95:5) | 2 | Elute more polar compounds |

Step 4: Preparative Reversed-Phase HPLC

Rationale: Preparative RP-HPLC is a high-resolution technique essential for the final purification of the target compound from closely related impurities. A C18 stationary phase separates compounds based on their hydrophobicity.

Protocol:

-

Dissolve the combined and dried fractions from the silica gel column in a minimal volume of methanol.

-

Purify the sample using a preparative RP-HPLC system. The recommended conditions are outlined below.

-

Monitor the elution profile at 254 nm and 310 nm (for the coumaroyl moiety).

-

Collect the peak corresponding to the target compound.

-

Evaporate the solvent under reduced pressure and lyophilize to obtain the pure this compound.

| Parameter | Condition |

| Column | Preparative RP-C18 (e.g., Waters SunFire C18, 10 µm, 250 x 21.2 mm) |

| Mobile Phase | Isocratic or shallow gradient of Acetonitrile and Water (with 0.1% Formic Acid) |

| Example Elution | Acetonitrile:Water (85:15, v/v) + 0.1% Formic Acid |

| Flow Rate | 15-20 mL/min |

| Detection | UV at 254 nm and 310 nm |

| Injection Volume | Dependent on sample concentration and column capacity |

Structural Elucidation

The identity and purity of the isolated compound should be confirmed by a combination of spectroscopic techniques.

Caption: Spectroscopic methods for structural confirmation.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) should be performed to determine the molecular weight of the isolated compound.

-

Expected Molecular Formula: C39H54O6

-

Expected Molecular Weight: 618.85 g/mol

-

Expected [M+H]+: m/z 619.3948

-

Expected [M-H]-: m/z 617.3815

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the unambiguous structural elucidation of the compound. Samples should be dissolved in a suitable deuterated solvent such as CDCl3 or Pyridine-d5.

Expected ¹H NMR Spectral Features:

-

Lupane Skeleton: Multiple singlet signals for the methyl groups (typically between δ 0.7 and 1.7 ppm). A characteristic signal for the isopropenyl group at C-19 (two broad singlets around δ 4.6-4.7 ppm). A signal for the proton at C-3, which is attached to the hydroxyl group (a doublet of doublets around δ 3.2 ppm).

-

p-Coumaroyl Moiety: Signals for a 1,4-disubstituted aromatic ring (two doublets in the aromatic region, around δ 6.8 and 7.5 ppm). Two doublets for the trans-olefinic protons (around δ 6.3 and 7.6 ppm).

Expected ¹³C NMR Spectral Features:

-

Lupane Skeleton: Approximately 30 carbon signals. Characteristic signals for the olefinic carbons of the isopropenyl group (around δ 150 ppm and 109 ppm). A signal for the carbon bearing the hydroxyl group at C-3 (around δ 79 ppm). A signal for the carboxylic acid at C-27 and the ester carbonyl at C-28.

-

p-Coumaroyl Moiety: Nine carbon signals, including the ester carbonyl, two olefinic carbons, and six aromatic carbons.

2D NMR Spectroscopy:

-

COSY (Correlation Spectroscopy): To establish proton-proton couplings within the spin systems of the triterpenoid skeleton and the coumaroyl moiety.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate proton signals with their directly attached carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons (2-3 bonds). This is crucial for confirming the ester linkage between the lupane skeleton (C-28) and the coumaroyl group, and for assigning the positions of the methyl groups and other substituents.

Conclusion

This application note provides a comprehensive and detailed protocol for the successful isolation and characterization of this compound from Caraipa densifolia. By following this workflow, researchers can obtain a highly purified sample suitable for further biological and pharmacological investigations. The detailed explanations for each step are intended to provide a clear understanding of the underlying principles, allowing for adaptation to similar natural product isolation challenges.

References

- 1. Structure Elucidation of Triterpenoid Saponins Found in an Immunoadjuvant Preparation of Quillaja brasiliensis Using Mass Spectrometry and 1H and 13C NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scielo.br [scielo.br]

- 3. researchgate.net [researchgate.net]

- 4. Secondary plant substances in various extracts of the leaves, fruits, stem and bark of Caraipa densifolia Mart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. isca.me [isca.me]

Application Note: Elucidating the Structure of Coumaroyloxy-Lupane Derivatives by Mass Spectrometry

Introduction

Coumaroyloxy-lupane derivatives represent a class of naturally occurring pentacyclic triterpenoids where a lupane skeleton is ester-linked to a coumaroyl moiety. These compounds, found in various plant species such as those from the Ziziphus and Buxus genera, have garnered significant interest in the fields of phytochemistry and drug discovery due to their diverse biological activities, including anti-inflammatory, antimicrobial, and cytotoxic properties. The structural characterization of these complex molecules is paramount to understanding their structure-activity relationships. High-Resolution Mass Spectrometry (HRMS), particularly when coupled with liquid chromatography (LC) and tandem MS (MS/MS) capabilities, has emerged as an indispensable tool for the rapid and accurate identification of these compounds in complex matrices.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the characteristic fragmentation patterns of coumaroyloxy-lupane derivatives observed in positive ion mode Electrospray Ionization (ESI) MS/MS. We will delve into the mechanistic rationale behind the observed cleavages, offering a systematic approach to interpreting their mass spectra.

Core Principles of Fragmentation

The collision-induced dissociation (CID) of coumaroyloxy-lupane derivatives can be understood by considering the fragmentation of its three constituent parts: the lupane core, the coumaroyl group, and the ester linkage that connects them. The protonated molecule [M+H]⁺ is the primary precursor ion in ESI positive mode. Its fragmentation provides a wealth of structural information.

Part A: The Lupane Triterpenoid Skeleton

The lupane skeleton is a saturated pentacyclic system. Unlike unsaturated triterpenoids such as oleananes or ursanes, lupanes do not typically undergo the classic retro-Diels-Alder (RDA) reaction in their saturated rings.[1] Instead, their fragmentation is dominated by a series of neutral losses and cleavages across the rings, often initiated by the presence of functional groups. Common fragmentation pathways for a protonated lupane core include:

-

Sequential Loss of Water: If hydroxyl groups are present on the skeleton, multiple losses of water (H₂O, 18 Da) are commonly observed.

-

Ring Cleavages: Characteristic fissions across the B, C, and D rings can occur, although the patterns are often more complex than a simple RDA reaction. These cleavages give rise to a series of fragment ions that are diagnostic of the lupane scaffold.

Part B: The Coumaroyl Moiety

The p-coumaroyl group is a common acyl substituent. When fragmented, the protonated p-coumaric acid or its ester derivatives exhibit characteristic losses. The most significant fragmentation is the cleavage of the ester bond, which can occur in two ways, leading to ions representing the acyl group or the neutral loss of the acyl group. The p-coumaroyl cation itself can undergo further fragmentation. Key diagnostic ions and neutral losses associated with the p-coumaroyl moiety include:

-

[Coumaroyl]+ ion: A prominent ion at m/z 147, corresponding to the protonated coumaroyl moiety after cleavage of the ester bond.

-

Loss of CO: Subsequent loss of carbon monoxide (CO, 28 Da) from the m/z 147 ion can lead to a fragment at m/z 119.

Part C: The Intact Conjugate and the Ester Linkage

In the MS/MS spectrum of a protonated coumaroyloxy-lupane derivative, the most informative fragmentation is the cleavage of the ester bond. This is a charge-driven process that can result in two primary diagnostic ions:

-

[M+H - Coumaric Acid]⁺: This represents the loss of the coumaric acid as a neutral molecule (164 Da for p-coumaric acid). The resulting ion corresponds to the protonated lupane skeleton with a hydroxyl group at the position of esterification. This is often a very prominent peak in the spectrum.

-

[Coumaroyl]⁺: The formation of the protonated coumaroyl cation at m/z 147, as described above.

The relative abundance of these two fragment ions can provide clues about the gas-phase basicity of the lupane alcohol versus the coumaroyl moiety. Following the initial ester cleavage, the resulting lupane fragment ion will undergo further fragmentation as described in Part A.

Experimental Workflow

A robust and reproducible workflow is crucial for the successful analysis of these compounds.

References

Application Notes and Protocols for the Synthesis of 3-Hydroxy-(28-4-coumaroyloxy)lup-20(29)-en-27-oic Acid Derivatives

Introduction: Bridging Natural Scaffolds with Potent Moieties

The conjugation of natural products with other pharmacologically active molecules is a well-established strategy in drug discovery to enhance bioactivity, improve pharmacokinetic profiles, and overcome drug resistance. Lupane-type triterpenoids, such as betulinic acid and its analogues, have garnered significant attention for their diverse therapeutic properties, including anticancer, anti-inflammatory, and antiviral activities.[1][2] Concurrently, coumarins, a class of benzopyrone compounds, are recognized for their own broad spectrum of biological effects, including anticoagulant, antioxidant, and cytotoxic activities.[3][4][5][6]

The target molecule, 3-Hydroxy-(28-4-coumaroyloxy)lup-20(29)-en-27-oic acid , represents a promising hybrid scaffold that combines the structural features of a lupane triterpenoid with a p-coumaroyl moiety. This ester linkage at the C-28 position is a key modification that can modulate the compound's biological activity.[7][8][9][10][11] This document provides a comprehensive guide for the semi-synthesis and characterization of this parent compound and outlines protocols for the generation of its derivatives, aimed at researchers and professionals in drug development.

The rationale behind the synthesis of these derivatives lies in exploring the structure-activity relationships (SAR) of this novel scaffold. By modifying key functional groups, such as the C-3 hydroxyl group or the carboxylic acid at C-27, researchers can fine-tune the molecule's properties to optimize its therapeutic potential.

Part 1: Semi-Synthesis of the Parent Compound

The synthesis of this compound can be envisioned as a multi-step process starting from a readily available lupane triterpenoid precursor, such as betulinic acid. The core of this synthesis involves the selective protection of functional groups, followed by esterification and subsequent deprotection.

Proposed Synthetic Pathway

The following diagram illustrates a plausible synthetic route from betulinic acid to the target compound.

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocols

Protocol 1: Protection of the C-3 Hydroxyl Group of Betulinic Acid

-

Rationale: Selective protection of the C-3 hydroxyl group is crucial to prevent its unwanted reaction during the subsequent esterification at the C-28 carboxylic acid. A common protecting group for alcohols is the tert-butyldimethylsilyl (TBDMS) group due to its stability and ease of removal.

-

Materials:

-

Betulinic acid

-

tert-Butyldimethylsilyl chloride (TBDMSCl)

-

Imidazole

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

-

Procedure:

-

Dissolve betulinic acid (1 equivalent) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add imidazole (2.5 equivalents) to the solution and stir until dissolved.

-

Add TBDMSCl (1.5 equivalents) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the C-3 protected betulinic acid.

-

Protocol 2: Esterification with p-Coumaric Acid

-

Rationale: The esterification of the C-28 carboxylic acid with the hydroxyl group of p-coumaric acid can be achieved using a coupling agent such as N,N'-Dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-Dimethylaminopyridine (DMAP).[12]

-

Materials:

-

C-3 Protected Betulinic Acid

-

p-Coumaric acid

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous Dichloromethane (DCM)

-

Hexane

-

Ethyl acetate

-

-

Procedure:

-

Dissolve the C-3 protected betulinic acid (1 equivalent) and p-coumaric acid (1.2 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

-

Add DMAP (0.2 equivalents) to the solution.

-

In a separate flask, dissolve DCC (1.5 equivalents) in anhydrous DCM and add this solution dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to stir at room temperature for 24 hours. Monitor the reaction by TLC.

-

A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the solid with cold DCM.

-

Combine the filtrate and washings and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to obtain the protected target compound.

-

Protocol 3: Deprotection of the C-3 Hydroxyl Group

-

Rationale: The final step involves the removal of the TBDMS protecting group to yield the target compound. Tetrabutylammonium fluoride (TBAF) is a standard reagent for the cleavage of silyl ethers.

-

Materials:

-

Protected Target Compound

-

Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

-

Tetrahydrofuran (THF)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Dissolve the protected target compound (1 equivalent) in THF.

-

Add TBAF solution (1.2 equivalents) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

-

Once the reaction is complete, quench with water.

-

Extract the product with ethyl acetate (3 x 30 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the final product by silica gel column chromatography or recrystallization.

-

Part 2: Synthesis of Derivatives

The modular nature of the parent compound allows for the synthesis of a variety of derivatives to explore SAR. Key points of modification include the C-3 hydroxyl group and the C-27 carboxylic acid.

Logical Framework for Derivative Synthesis

Caption: Strategy for generating derivatives from the parent compound.

Protocol 4: Synthesis of C-3 Ester Derivatives

-

Rationale: Esterification of the C-3 hydroxyl group can be achieved using various acid anhydrides or acyl chlorides. This protocol provides a general method that can be adapted for different acylating agents.[13]

-

Materials:

-

Parent Compound

-

Acid anhydride or acyl chloride (e.g., acetic anhydride, propionic anhydride)

-

Pyridine or Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Dissolve the parent compound (1 equivalent) in a mixture of anhydrous DCM and pyridine (or TEA).

-

Cool the solution to 0 °C and add the acid anhydride or acyl chloride (1.5 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 6-12 hours. Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the C-3 ester derivative.

-

Protocol 5: Synthesis of C-27 Amide Derivatives

-

Rationale: The C-27 carboxylic acid can be converted to an amide by coupling with various amines using standard peptide coupling reagents like HATU or HBTU.

-

Materials:

-

Parent Compound

-

Amine (e.g., benzylamine, morpholine)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Lithium chloride solution (5%)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Dissolve the parent compound (1 equivalent) in anhydrous DMF.

-

Add the desired amine (1.2 equivalents), HATU (1.2 equivalents), and DIPEA (3 equivalents).

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor by TLC.

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the organic layer with 5% LiCl solution, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the C-27 amide derivative.

-

Part 3: Characterization and Data Analysis

Thorough characterization of the synthesized compounds is essential to confirm their structure and purity. The following techniques are recommended.

| Analytical Technique | Purpose | Expected Observations for Parent Compound |

| Thin Layer Chromatography (TLC) | Reaction monitoring and purity assessment. | A single spot with a specific Rf value different from the starting materials. |

| High-Resolution Mass Spectrometry (HRMS) | Determination of the exact mass and molecular formula. | A molecular ion peak corresponding to the calculated exact mass of C39H54O6.[14] |

| ¹H NMR Spectroscopy | Structural elucidation by identifying proton environments. | Characteristic signals for the lupane skeleton, the exocyclic double bond protons, the trans-p-coumaroyl moiety protons, and the methine proton at C-3.[15] |

| ¹³C NMR Spectroscopy | Structural elucidation by identifying carbon environments. | Resonances corresponding to the 39 carbons of the molecule, including signals for the carbonyl carbons of the ester and carboxylic acid, and the olefinic carbons.[15] |

| Infrared (IR) Spectroscopy | Identification of functional groups. | Absorption bands for hydroxyl (-OH), carbonyl (C=O) of the ester and carboxylic acid, and C=C double bonds. |

| High-Performance Liquid Chromatography (HPLC) | Purity determination. | A single major peak indicating high purity (>95%). |

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the synthesis and derivatization of this compound. The successful synthesis of these compounds will enable further investigation into their biological activities and the elucidation of their mechanism of action. Future work should focus on the biological evaluation of the synthesized library of derivatives to identify lead compounds with enhanced therapeutic potential. The exploration of alternative coupling strategies and the synthesis of derivatives with diverse functionalities will further expand the chemical space and may lead to the discovery of novel drug candidates.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of Structurally Related Coumarin Derivatives as Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Coumarin Derivatives: A New Class of Coumarin-Based G Protein-Coupled Receptor Activators and Inhibitors [mdpi.com]

- 5. jsynthchem.com [jsynthchem.com]

- 6. Coumarin synthesis [organic-chemistry.org]

- 7. New Bioactive Lupane Triterpene Coumaroyl Esters Isolated from Buxus cochinchinensis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scite.ai [scite.ai]

- 9. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 10. Item - New Bioactive Lupane Triterpene Coumaroyl Esters Isolated from Buxus cochinchinensis. - University of Illinois Chicago - Figshare [indigo.uic.edu]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and Biological Activity of Triterpene–Coumarin Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. caltagmedsystems.co.uk [caltagmedsystems.co.uk]

- 15. isca.me [isca.me]

In vitro anticancer assays for "3-Hydroxy-(28-4-coumaroyloxy)lup-20(29)-en-27-oic acid"

An In-Depth Guide to the In Vitro Anticancer Evaluation of 3-Hydroxy-(28-4-coumaroyloxy)lup-20(29)-en-27-oic acid

Application Note & Protocols

Abstract: This document provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the in vitro anticancer potential of this compound. This compound is a naturally occurring lupane-type pentacyclic triterpenoid isolated from the stem bark and twigs of Caraipa densifolia Mart.[1][2][3][4] Structurally, it is a derivative of betulinic acid, a well-documented phytochemical with potent anticancer properties.[5][6] Betulinic acid and its derivatives are known to induce apoptosis in various cancer cell lines, often through the mitochondrial pathway, making them a promising area of oncology research.[7][8][9] This guide outlines a logical, multi-phased experimental approach, beginning with broad cytotoxicity screening and progressing to detailed mechanistic assays to elucidate the compound's effects on apoptosis, cell cycle progression, and metastatic potential. Each protocol is presented with an emphasis on the underlying scientific principles, critical parameters, and appropriate controls to ensure data integrity and reproducibility.

Phase 1: Foundational Analysis & Compound Preparation

Rationale and Scientific Background

The core structure of the test compound belongs to the lupane triterpenes. Its parent compound, betulinic acid, selectively induces apoptosis in tumor cells, making derivatives like this compound compelling candidates for anticancer drug discovery.[5][7] The initial phase of investigation is designed to answer the most fundamental question: Does this compound exhibit cytotoxic or cytostatic effects against cancer cells?

Compound Handling and Stock Solution Preparation

The purity and solubility of the test compound are paramount for accurate and reproducible results.

-

Purity: The compound is a white crystalline solid.[7] Ensure the purity is ≥98% as confirmed by the supplier.[3]

-

Solubility: Due to its lipophilic triterpenoid structure, the compound is expected to have poor water solubility.[8]

-

Protocol:

-

Prepare a high-concentration primary stock solution (e.g., 10-20 mM) by dissolving the compound in sterile, anhydrous Dimethyl Sulfoxide (DMSO).

-

Gently vortex or sonicate until the compound is fully dissolved.

-

Create single-use aliquots of the stock solution and store them at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

-

Crucial Control: In all subsequent assays, the final concentration of DMSO in the cell culture medium must be consistent across all experimental and control wells and should not exceed 0.5% (v/v), as higher concentrations can induce cytotoxicity. A "vehicle control" (cells treated with the same final concentration of DMSO) is mandatory.

-

Phase 2: Primary Cytotoxicity and Viability Screening

The objective of this phase is to determine the concentration-dependent effect of the compound on the viability and growth of various cancer cell lines. This allows for the calculation of the half-maximal inhibitory concentration (IC50), a key metric of potency.

Sulforhodamine B (SRB) Assay: A Measure of Cellular Biomass

Principle: The SRB assay is a colorimetric method that relies on the ability of the sulforhodamine B dye to bind to basic amino acid residues of cellular proteins under mildly acidic conditions.[10][11] The amount of bound dye is directly proportional to the total cellular protein mass, providing a reliable estimate of cell number.[11] This method is often preferred for screening natural products as it is independent of cellular metabolic activity and less prone to interference.[12][13]

Experimental Workflow for Cytotoxicity Screening

Caption: Workflow for determining compound cytotoxicity using the SRB assay.

Detailed Protocol: SRB Assay

-

Cell Plating: Seed adherent cancer cells into 96-well flat-bottom plates at an optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells for untreated controls, vehicle (DMSO) controls, and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48 to 72 hours.

-

Cell Fixation: Gently add 50 µL of ice-cold 50% (w/v) Trichloroacetic Acid (TCA) to each well (final concentration of 10%) and incubate for 1 hour at 4°C.[14]

-

Washing: Carefully discard the supernatant. Wash the plates five times with slow-running tap water or distilled water to remove TCA and unbound components.[12][14] Air dry the plates completely.

-

Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.[10]

-

Remove Unbound Dye: Quickly wash the plates four to five times with 1% (v/v) acetic acid to remove unbound SRB dye.[11] Air dry the plates again.

-

Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[11] Place the plates on a gyratory shaker for 5-10 minutes.

-

Readout: Measure the optical density (OD) at 510-540 nm using a microplate reader.[10][11]

-

Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Data Presentation: IC50 Values

Summarize the calculated IC50 values in a clear, tabular format.

| Cell Line | Cancer Type | IC50 (µM) after 48h |

| MCF-7 | Breast Adenocarcinoma | [Experimental Value] |

| A549 | Lung Carcinoma | [Experimental Value] |

| PC-3 | Prostate Adenocarcinoma | [Experimental Value] |

| HeLa | Cervical Carcinoma | [Experimental Value] |

| [Additional Lines] | [Relevant Type] | [Experimental Value] |

Phase 3: Elucidating the Mechanism of Action

If the compound demonstrates significant cytotoxicity (e.g., IC50 < 20 µM), the next logical step is to investigate how it induces cell death. Given its structural similarity to betulinic acid, apoptosis is a primary suspected mechanism.[8]

Apoptosis Detection via Annexin V & Propidium Iodide (PI) Staining

Principle: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can be used to identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised. Flow cytometry analysis of cells stained with both allows for the differentiation of four populations:

-

Live cells: Annexin V-negative / PI-negative

-

Early apoptotic cells: Annexin V-positive / PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive / PI-positive

-

Necrotic cells: Annexin V-negative / PI-positive